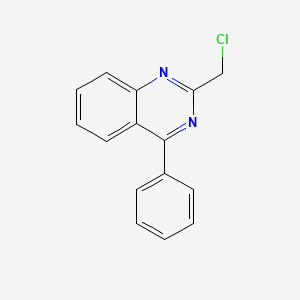

2-(Chloromethyl)-4-phenylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c16-10-14-17-13-9-5-4-8-12(13)15(18-14)11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRVPHUNJJYOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455137 | |

| Record name | 2-(chloromethyl)-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88629-03-2 | |

| Record name | 2-(chloromethyl)-4-phenylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functional Group Transformations of 2 Chloromethyl 4 Phenylquinazoline

Nucleophilic Substitution Reactions of the Chloromethyl Group

The primary site of reactivity on 2-(chloromethyl)-4-phenylquinazoline is the chloromethyl group. The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This reactivity is characteristic of benzylic-type halides, where the adjacent aromatic system can stabilize the transition state of the substitution reaction. These transformations predominantly follow an SN2 mechanism, leading to the formation of a new carbon-nucleophile bond.

Reactions with Amine Nucleophiles

The chloromethyl group of this compound and its derivatives readily undergoes nucleophilic substitution with primary and secondary amines. libretexts.orgnih.gov These reactions typically proceed under mild conditions to yield the corresponding 2-(aminomethyl)-4-phenylquinazoline derivatives. For instance, the reaction of the related 6-chloro-2-chloromethyl-4-phenylquinazoline 3-oxide with dimethylamine (B145610) results in the substitution of the chlorine atom on the methyl group. acs.org The use of a base is sometimes required to neutralize the hydrogen chloride formed during the reaction, particularly when using amine salts or to drive the reaction to completion. libretexts.org The versatility of this reaction allows for the introduction of a wide array of amine-containing functionalities, including aliphatic, aromatic, and heterocyclic amines. mdpi.comnih.gov

Table 1: Representative Reactions of this compound Derivatives with Amine Nucleophiles Note: This table is based on the reactivity of analogous compounds and general principles of nucleophilic substitution.

| Amine Nucleophile | Product | Typical Conditions |

| Dimethylamine | 2-((Dimethylamino)methyl)-4-phenylquinazoline | Solvent (e.g., THF, DMF), Room Temp or mild heat |

| Benzylamine | 2-((Benzylamino)methyl)-4-phenylquinazoline | Solvent (e.g., Acetonitrile), Base (e.g., K₂CO₃) |

| Piperidine | 2-(Piperidin-1-ylmethyl)-4-phenylquinazoline | Solvent (e.g., Ethanol), Reflux |

| Aniline (B41778) | 2-((Phenylamino)methyl)-4-phenylquinazoline | Solvent (e.g., DMSO), Heat |

Reactions with Thiol Nucleophiles

Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with the chloromethyl group of this compound. nih.govresearchgate.net These reactions are typically carried out in the presence of a base (e.g., sodium hydroxide, sodium ethoxide) to deprotonate the thiol, thereby generating the more nucleophilic thiolate anion. researchgate.net This method provides a straightforward route to 2-((alkylthio)methyl)- and 2-((arylthio)methyl)-4-phenylquinazoline derivatives. The reactions of related heterocyclic systems, such as 2-chloro-4-methylquinolines, with sulfur nucleophiles further demonstrate the feasibility of this transformation. researchgate.net

Table 2: Representative Reactions of this compound with Thiol Nucleophiles

| Thiol Nucleophile | Product | Typical Conditions |

| Ethanethiol | 2-((Ethylthio)methyl)-4-phenylquinazoline | Base (e.g., NaOEt), Solvent (e.g., Ethanol), Room Temp |

| Thiophenol | 4-Phenyl-2-((phenylthio)methyl)quinazoline | Base (e.g., NaOH), Solvent (e.g., DMF), Room Temp |

| Cysteine | S-((4-Phenylquinazolin-2-yl)methyl)cysteine | Aqueous buffer, Base (e.g., NaHCO₃) |

Reactions with Alcohol Nucleophiles

Alcohols are generally weaker nucleophiles than amines or thiols, and their direct reaction with this compound can be slow. libretexts.orglibretexts.org To facilitate the formation of the corresponding ether linkage, the reaction is often conducted under basic conditions to generate the more potent alkoxide nucleophile. libretexts.org The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as THF or DMF is a common strategy. Alternatively, phase-transfer catalysis can be employed to facilitate the reaction in a biphasic system. unco.edu

Table 3: Representative Reactions of this compound with Alcohol Nucleophiles

| Alcohol Nucleophile | Product | Typical Conditions |

| Methanol (B129727) | 2-(Methoxymethyl)-4-phenylquinazoline | Strong Base (e.g., NaH), Solvent (e.g., THF), 0°C to Room Temp |

| Phenol | 4-Phenyl-2-(phenoxymethyl)quinazoline | Base (e.g., K₂CO₃), Solvent (e.g., Acetone), Reflux |

| Ethylene Glycol | 2-((2-Hydroxyethoxy)methyl)-4-phenylquinazoline | Base (e.g., NaH), Solvent (e.g., DMF) |

Reactions with Other Nucleophiles (e.g., Azides, Thiocyanates)

The chloromethyl group is also susceptible to attack by a range of other nucleophiles. The azide (B81097) ion (N₃⁻) is a particularly effective nucleophile that can displace the chloride to form 2-(azidomethyl)-4-phenylquinazoline. masterorganicchemistry.commasterorganicchemistry.com This reaction is a key step in the synthesis of primary amines via the Staudinger reduction or other reductive methods. masterorganicchemistry.com Similarly, the thiocyanate (B1210189) ion (SCN⁻) can be used to synthesize 2-((thiocyanatomethyl)methyl)-4-phenylquinazolines. organic-chemistry.org These reactions are typically performed in polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the anionic reagent. organic-chemistry.org The versatility of the azide group is highlighted in the chemistry of related quinazoline (B50416) systems, where it can act as both a nucleophile and a leaving group, often in equilibrium with a tetrazole form. nih.govrsc.org

Table 4: Representative Reactions of this compound with Other Nucleophiles

| Nucleophile | Product | Typical Conditions |

| Sodium Azide (NaN₃) | 2-(Azidomethyl)-4-phenylquinazoline | Solvent (e.g., DMF), Heat |

| Potassium Thiocyanate (KSCN) | 2-((Thiocyanatomethyl)methyl)-4-phenylquinazoline | Solvent (e.g., Acetone), Reflux |

| Sodium Iodide (NaI) (Finkelstein Reaction) | 2-(Iodomethyl)-4-phenylquinazoline | Solvent (e.g., Acetone), Reflux |

Mechanistic Investigations of Nucleophilic Substitution

The nucleophilic substitution reactions at the chloromethyl group of this compound are generally understood to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. This is in contrast to substitutions directly on the quinazoline ring at positions 2 or 4, which typically occur via a nucleophilic aromatic substitution (SNAr) mechanism involving a Meisenheimer intermediate. mdpi.comnih.govstackexchange.com

For the chloromethyl group, the SN2 pathway involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to a single transition state and inversion of configuration if the carbon were chiral. libretexts.org Kinetic studies on analogous systems, such as the reaction of α-chloroacetanilides with benzylamines, support a mechanism where the rate-limiting step can be the expulsion of the chloride leaving group from a tetrahedral intermediate. nih.gov However, for a good leaving group like chloride on a benzylic-type carbon, a concerted SN2 process is highly plausible. The adjacent 4-phenylquinazoline (B11897094) moiety facilitates the reaction by stabilizing the electron-rich transition state through its π-system, a common feature of benzylic-type halides.

Oxidative Transformations of the Quinazoline Ring and Substituents

The nitrogen atoms within the quinazoline ring are susceptible to oxidation, most commonly forming N-oxides. The oxidation of the quinazoline core can alter its electronic properties and provide new avenues for functionalization. A pertinent example is the oxidation of the structurally similar 6-chloro-2-(chloromethyl)-3,4-dihydro-4-phenylquinazoline. nih.gov Treatment of this compound with a 50% hydrogen peroxide (H₂O₂) solution in methanol leads to the formation of 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide. nih.govresearchgate.net This reaction specifically oxidizes the nitrogen atom at the 3-position (N-3). The formation of such N-oxides is a well-established transformation for heterocyclic compounds containing nitrogen and can be achieved with various oxidizing agents, including peroxy acids (e.g., m-CPBA) or hydrogen peroxide. nih.govresearchgate.net

Reductive Transformations of the Quinazoline Ring and Substituents

The reduction of this compound can selectively target either the heterocyclic quinazoline ring or the exocyclic chloromethyl group, depending on the reagents and reaction conditions employed. These transformations are pivotal for accessing compounds with modified saturation levels and functionalities.

The quinazoline ring system, with its two carbon-nitrogen double bonds (C=N), is susceptible to reduction. Catalytic hydrogenation is a common method for the reduction of such heterocyclic systems. While specific studies on this compound are not extensively documented, the reduction of the related quinazoline and quinoline (B57606) systems provides insight into potential transformations. For instance, catalytic hydrogenation of quinazolines can lead to the formation of 1,2,3,4-tetrahydroquinazolines. This process typically involves the use of catalysts such as platinum, palladium, or nickel under a hydrogen atmosphere. The phenyl group at position 4 is generally stable under these conditions, as is the aromatic benzene (B151609) ring of the quinazoline nucleus.

Alternatively, metal hydride reagents can be employed for the reduction of the quinazoline ring. Reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of a proton source, can selectively reduce one of the C=N bonds, leading to the formation of dihydroquinazoline (B8668462) derivatives. The specific isomer formed will depend on the substitution pattern and reaction conditions.

The chloromethyl group at the 2-position represents another site for reduction. This benzylic-like chloride can be reduced to a methyl group. This transformation can be achieved through various methods, including catalytic hydrogenolysis, where the carbon-chlorine bond is cleaved in the presence of a catalyst (e.g., palladium on carbon) and a hydrogen source. Another approach involves the use of metal hydrides, such as lithium aluminum hydride (LiAlH₄), which can reduce the chloromethyl group to a methyl group.

It is also conceivable to achieve the simultaneous reduction of both the quinazoline ring and the chloromethyl group under more forcing reaction conditions, such as high-pressure catalytic hydrogenation.

Table 1: Potential Reductive Transformations of this compound

| Transformation | Reagent(s) | Product Type | Notes |

| Quinazoline Ring Reduction | H₂, Pd/C or PtO₂ | 1,2,3,4-Tetrahydro-2-(chloromethyl)-4-phenylquinazoline | Reduction of the pyrimidine (B1678525) ring. |

| Selective C=N Reduction | NaBH₄, MeOH | 1,2-Dihydro- or 3,4-Dihydro-2-(chloromethyl)-4-phenylquinazoline | Partial reduction of the quinazoline ring. |

| Chloromethyl Group Reduction | H₂, Pd/C (Hydrogenolysis) | 2-Methyl-4-phenylquinazoline | Reduction of the exocyclic substituent. |

| Chloromethyl Group Reduction | LiAlH₄ | 2-Methyl-4-phenylquinazoline | Can also potentially reduce the quinazoline ring. |

Derivatization Strategies for Structural Modification and Exploration

The this compound scaffold is a versatile platform for the synthesis of a wide array of derivatives. The primary site for derivatization is the highly reactive chloromethyl group at the 2-position, which readily participates in nucleophilic substitution reactions.

The chlorine atom of the chloromethyl group is a good leaving group, facilitating its displacement by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 2-position, leading to novel compounds with potentially interesting chemical and biological properties. Common nucleophiles include amines, alcohols, thiols, and carbanions.

Reaction with primary or secondary amines leads to the corresponding 2-(aminomethyl)-4-phenylquinazoline derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction. A wide range of amines can be used, from simple alkylamines to more complex heterocyclic amines, providing access to a large library of compounds.

Similarly, alkoxides or phenoxides, generated from the corresponding alcohols or phenols by treatment with a base, can displace the chloride to form 2-(alkoxymethyl)- or 2-(aryloxymethyl)-4-phenylquinazoline ethers. Thiolates can be used in a similar fashion to synthesize the corresponding thioethers.

The chloromethyl group can also be a precursor for the formation of other functional groups. For example, hydrolysis of the chloride, either directly or via an intermediate acetate (B1210297), can yield 2-(hydroxymethyl)-4-phenylquinazoline. This alcohol can then be further oxidized to an aldehyde or a carboxylic acid, providing additional avenues for derivatization.

While the chloromethyl group is the most reactive site, derivatization of the quinazoline ring itself is also possible, although it generally requires more specific conditions. For example, electrophilic aromatic substitution on the benzene portion of the quinazoline ring could be achieved, though the directing effects of the existing substituents would need to be considered.

Table 2: Derivatization of this compound via Nucleophilic Substitution

| Nucleophile | Reagent Example | Product Functional Group | Product Name Example |

| Amine | Diethylamine | Secondary Amine | N,N-Diethyl-1-(4-phenylquinazolin-2-yl)methanamine |

| Amine | Piperidine | Tertiary Amine | 2-(Piperidin-1-ylmethyl)-4-phenylquinazoline |

| Alcohol | Sodium Methoxide | Ether | 2-(Methoxymethyl)-4-phenylquinazoline |

| Thiol | Sodium Ethanethiolate | Thioether | 2-((Ethylthio)methyl)-4-phenylquinazoline |

| Hydroxide | NaOH (aq) | Alcohol | (4-Phenylquinazolin-2-yl)methanol |

| Cyanide | Sodium Cyanide | Nitrile | 2-(4-Phenylquinazolin-2-yl)acetonitrile |

Role As a Synthetic Building Block in Organic Synthesis

Precursor to Complex Heterocyclic Systems

The inherent reactivity of the chloromethyl group in 2-(Chloromethyl)-4-phenylquinazoline provides a convenient handle for the construction of more elaborate heterocyclic frameworks. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities that can subsequently participate in cyclization reactions.

While direct literature on the synthesis of imidazoles from this compound is limited, the general reactivity of the chloromethyl group suggests its potential in such transformations. For instance, reaction with a primary amine would yield a secondary amine intermediate. This intermediate, upon reaction with a suitable one-carbon carbonyl equivalent and subsequent cyclization, could theoretically lead to the formation of an imidazole (B134444) ring fused or linked to the quinazoline (B50416) core. The versatility of imidazole synthesis is well-documented, with numerous methods available for their construction from a variety of precursors.

The broader applicability of 2-(chloromethyl)quinazoline (B1630927) derivatives in forming complex heterocyclic systems is supported by the reactivity of analogous compounds. For example, the related compound, 6-chloro-2-(chloromethyl)-4-phenylquinazoline 3-oxide, has been shown to react with dimethylamine (B145610), demonstrating the lability of the chlorine atom to nucleophilic displacement. acs.org This reactivity is fundamental to its role as a precursor, enabling the attachment of molecular fragments that can then be elaborated into new ring systems.

Table 1: Potential Heterocyclic Systems from this compound

| Starting Material | Reagent | Potential Heterocyclic Product |

| This compound | Primary Amine, Carbonyl Source | Imidazole derivative |

| This compound | Hydrazine derivative | Triazine or other nitrogen-containing heterocycle |

| This compound | Thiol-containing nucleophile | Thiazole or other sulfur-containing heterocycle |

Intermediate in the Synthesis of Functional Molecules

The utility of this compound as an intermediate is a cornerstone of its application in organic synthesis. The chloromethyl group serves as a versatile anchor point for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This allows for the systematic modification of the quinazoline scaffold, enabling the synthesis of a multitude of derivatives with tailored properties.

Research on the analogous compound, 2-(chloromethyl)-4-methylquinazoline (B46745), highlights the synthetic potential of the chloromethyl group. It is a key intermediate in the synthesis of various pharmaceutical compounds. chemimpex.comcoreyorganics.com The reactivity of the chloromethyl moiety allows for its conversion into other functional groups, which is a common strategy in medicinal chemistry to explore structure-activity relationships.

The synthesis of novel 4-anilinoquinazoline (B1210976) derivatives, a class of compounds known for their potential as anticancer agents, often involves intermediates with reactive groups at the 2-position. mdpi.comnih.gov While these examples utilize 2-chloromethyl-4(3H)-quinazolinones, the principle of using the chloromethyl group as a reactive handle for further functionalization is directly applicable to this compound. The introduction of various anilines via nucleophilic substitution at the chloromethyl position could lead to a diverse library of compounds for biological screening.

Table 2: Examples of Functional Molecules Derived from 2-(Chloromethyl)quinazoline Analogs

| Quinazoline Derivative | Reactant | Resulting Functional Molecule | Potential Application |

| 2-Chloromethyl-4(3H)-quinazolinone | Aniline (B41778) derivatives | 4-Anilinoquinazoline analogs | Anticancer agents mdpi.com |

| 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-Oxide | Dimethylamine | 2-(Dimethylaminomethyl)-6-chloro-4-phenylquinazoline 3-Oxide | Pharmaceutical intermediate acs.org |

Design and Synthesis of Diverse Chemical Libraries for Research

The concept of combinatorial chemistry, which involves the rapid synthesis of a large number of different but structurally related molecules, is a powerful tool in drug discovery and materials science. youtube.com The properties of this compound make it an excellent candidate for the construction of diverse chemical libraries.

The core principle behind its use in this context is the ability of the chloromethyl group to react with a wide range of nucleophiles in a parallel or combinatorial fashion. By reacting this compound with a collection of different amines, thiols, alcohols, or other nucleophiles, a library of compounds with varying substituents at the 2-position can be efficiently generated.

This approach, known as diversity-oriented synthesis, aims to create a collection of molecules that covers a broad area of chemical space. youtube.com The resulting library of quinazoline derivatives can then be screened for a variety of biological activities or material properties. While specific examples of large-scale chemical libraries based on this compound are not prevalent in the literature, the foundational chemistry strongly supports its suitability for such applications. The systematic synthesis of a multitude of chemical compounds is a hallmark of modern drug discovery. youtube.com

Medicinal Chemistry Research and Structure-Activity Relationships

The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This status is due to its ability to interact with a wide array of biological targets, leading to a diverse spectrum of pharmacological activities. nih.govresearchgate.net Researchers have extensively explored the quinazoline framework to develop novel therapeutic agents, particularly in the field of oncology. mdpi.comnih.gov The scaffold's versatility allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacological profiles. nih.govresearchgate.net

The anticancer activity is a prominent biological effect associated with the quinazoline scaffold. researchgate.netmdpi.com Numerous quinazoline derivatives have been investigated as inhibitors of various molecular targets crucial for tumor growth and survival. mdpi.comnih.govresearchgate.net These targets include protein kinases, DNA repair enzymes, and proteins involved in drug resistance. nih.govnih.govbohrium.com The development of targeted chemotherapeutic agents with improved selectivity and reduced side effects is a primary objective in this area of research. mdpi.com The adaptability of the quinazoline core makes it a valuable building block for designing such agents. nih.govnih.gov Consequently, the synthesis and evaluation of new quinazoline derivatives remain an active and promising area of drug discovery. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For quinazoline derivatives, SAR investigations have provided critical insights into the features required for potent and selective interactions with various biological targets. nih.govmdpi.com These studies typically involve synthesizing a series of analogues with systematic modifications to the quinazoline core and evaluating their effects on biological activity.

The biological activity of quinazoline derivatives is significantly modulated by the nature and position of substituents on the heterocyclic ring system. nih.govnih.gov

C-2 Position: The substituent at the C-2 position plays a crucial role in determining the compound's activity. For instance, a phenyl group at C-2 is considered an essential requirement for the inhibition of Breast Cancer Resistance Protein (BCRP). nih.gov In other contexts, small hydrophobic or alkyl groups at this position can enhance cellular permeability and are well-tolerated for binding to targets like the colchicine (B1669291) site on tubulin. nih.gov The introduction of a thioalkyl fragment at C-2 has been shown to increase inhibitory activity in certain studies. nih.gov

C-3 Position: Substitution at the N-3 position of the quinazoline ring can have a significant impact. Further substitution at this position has been reported to decrease activity in some kinase inhibitors, likely due to steric hindrance that disrupts hydrogen bonding with key amino acid residues in the target's active site. mdpi.com

C-4 Position: The 4-position is one of the most extensively studied positions. The presence of a 4-anilino (an aniline ring linked through an amino group) moiety is a hallmark of many potent tyrosine kinase inhibitors. nih.govekb.eg The nature of the substituent on this aniline ring is critical for selectivity and potency. nih.govnih.gov For BCRP inhibition, compounds with a phenyl ring attached via an amine-containing linker at position 4 were found to be potent inhibitors. nih.gov

C-6 Position: Modifications at the C-6 position have been shown to enhance anticancer effects. nih.gov For example, introducing a nitro group at C-6 can increase BCRP inhibitory activity. nih.gov Similarly, the presence of a halogen atom, such as bromine, at this position can improve cytotoxic effects. nih.gov

C-8 Position: The C-8 position has also been identified as a site for modification. A series of 2-alkyl/aryl-8-substituted-quinazoline-4-ones have been prepared and evaluated as inhibitors of Poly-(ADP-ribose) polymerase (PARP). nih.gov

The following table summarizes the general influence of substituents at key positions on the quinazoline scaffold based on various research findings.

| Position | Common Substituents/Moieties | General Impact on Activity | Research Context |

| C-2 | Phenyl, Small Alkyl/Hydrophobic Groups | Essential for BCRP inhibition; can improve cellular permeability. nih.govnih.gov | BCRP Inhibition, Microtubule Targeting |

| C-3 | Further Substitution | Can decrease activity due to steric hindrance. mdpi.com | Kinase Inhibition |

| C-4 | Anilino Group | Crucial for tyrosine kinase inhibition. nih.govekb.eg | Kinase Inhibition, BCRP Inhibition |

| C-6 | Nitro, Halogen (e.g., Bromo) | Can enhance inhibitory and cytotoxic activity. nih.govnih.gov | BCRP Inhibition, Cytotoxicity |

| C-8 | Various Substitutions | Can be modified to target specific enzymes like PARP. nih.gov | PARP Inhibition |

The introduction of a chloromethyl group (-CH₂Cl) at the C-2 position of the quinazoline scaffold is a significant derivatization strategy in medicinal chemistry. The 2-chloromethyl group serves as a versatile chemical handle and a key intermediate for the synthesis of a wide range of biologically active compounds. mdpi.comresearchgate.net This reactive group can be readily displaced by various nucleophiles, allowing for the creation of diverse libraries of compounds for SAR studies. mdpi.com

Quinazoline derivatives exert their biological effects by interacting with various molecular targets within the cell. mdpi.comnih.gov A significant portion of research has focused on their ability to inhibit enzymes that are critical for cancer cell proliferation and survival. nih.govekb.eg The mechanism of action often involves competitive binding at the ATP-binding site of kinases or interaction with other crucial enzymatic pockets. mdpi.com

Kinase Inhibition: A primary mechanism of action for many anticancer quinazolines is the inhibition of protein kinases. mdpi.combohrium.comekb.eg These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. Many quinazoline derivatives, especially those with a 4-anilino substitution, are designed as potent inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comnih.govekb.eg By blocking the activity of these kinases, these compounds can halt the uncontrolled cell growth characteristic of cancer. mdpi.com Research has led to the development of highly selective kinase inhibitors, with SAR studies indicating that substituents on the quinazoline core and the 4-anilino moiety determine the selectivity and potency against different kinases. nih.govnih.gov

Poly-(ADP-ribose) polymerase (PARP) Inhibition: PARP is a family of enzymes crucial for DNA repair. nih.gov Inhibiting PARP in cancer cells with existing DNA repair defects (such as BRCA mutations) can lead to cell death, a concept known as synthetic lethality. The quinazoline scaffold has been successfully employed to design potent PARP inhibitors. nih.govrsc.org Specifically, the quinazolinone scaffold has been used as a bioisostere of the phthalazinone core found in established PARP inhibitors like Olaparib. rsc.orgrsc.org SAR studies have revealed that a quinazolin-4-one or 2,4-dione scaffold is often required for PARP inhibition, and substitutions at the C-2 position with electron-donating groups are favorable. nih.gov

Thymidylate Synthase Inhibition: Thymidylate synthase is an essential enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication. Inhibition of this enzyme disrupts DNA synthesis and repair, leading to cell death. The quinazoline scaffold has been identified as a framework for developing thymidylate synthase inhibitors, representing another important mechanism by which these compounds can exert their anticancer effects. nih.gov

The table below summarizes the key enzyme targets for quinazoline derivatives in a research context.

| Enzyme Target | Mechanism of Action | Key Quinazoline Scaffold Feature |

| Tyrosine Kinases (e.g., EGFR, VEGFR) | Competitively inhibit the ATP-binding site, blocking downstream signaling pathways for cell growth and proliferation. mdpi.comekb.eg | 4-Anilinoquinazoline nih.govekb.eg |

| Poly-(ADP-ribose) polymerase (PARP) | Inhibit DNA single-strand break repair, leading to cell death in DNA repair-deficient cancer cells. nih.gov | Quinazolin-4-one or 2,4-dione nih.gov |

| Thymidylate Synthase | Block the synthesis of thymidine, a crucial component for DNA replication and repair. nih.gov | General Quinazoline Scaffold nih.gov |

Molecular Target Interactions and Mechanisms of Action in Research Contexts

Receptor Modulation Investigations

While direct studies on the receptor modulation of this compound are not extensively documented in publicly available literature, the broader class of 4-phenylquinazoline (B11897094) derivatives has been the subject of significant investigation as modulators of various biological targets. The 4-phenylquinazoline core is a key pharmacophore in a number of potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes.

For instance, derivatives of 4-anilinoquinazoline are well-established as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The binding of these compounds is ATP-competitive, and they have shown significant anti-cancer activity. nih.gov Furthermore, novel 4-anilinoquinazoline derivatives featuring a chloromethyl group at the 2-position have been synthesized and have demonstrated promising in vitro anticancer activity, suggesting that the 2-chloromethyl-4-phenylquinazoline scaffold could serve as a foundation for developing new EGFR inhibitors. mdpi.com

Mechanistic Studies of Covalent Bond Formation with Biological Nucleophilic Sites

The 2-(chloromethyl) group on the quinazoline ring is a key feature that enables the potential for covalent bond formation with nucleophilic residues in biological targets. This electrophilic chloromethyl moiety can react with nucleophiles such as the thiol group of cysteine, the amino group of lysine, or the hydroxyl group of serine residues within the active site of an enzyme or the binding pocket of a receptor. This covalent interaction can lead to irreversible inhibition, which can offer advantages in terms of potency and duration of action.

The principle of covalent inhibition is a rapidly growing area in drug discovery. nih.gov Quinazoline-based covalent inhibitors have been successfully designed to target challenging proteins like KRAS G12C, a common cancer-driving mutation. nih.gov These inhibitors typically incorporate a reactive "warhead" that forms a covalent bond with a cysteine residue in the target protein. While specific mechanistic studies on this compound are not detailed, the known reactivity of the chloromethyl group suggests its potential to act as such a warhead. The synthesis of 2-chloromethyl-4(3H)-quinazolinones and their use as intermediates in creating novel anticancer agents with 4-anilinoquinazoline scaffolds highlights the utility of this reactive group in drug design. mdpi.com

Design Principles for Novel Quinazoline-Based Therapeutic Candidates

The design of novel therapeutic candidates based on the quinazoline scaffold is guided by several key principles, many of which are exemplified by research on related compounds. The 4-anilinoquinazoline scaffold is recognized as a crucial fragment for interaction with a majority of identified key residues in targets like EGFR, ensuring a foundational binding affinity. nih.gov

The substituent at the 2-position of the quinazoline ring plays a significant role in modulating the biological activity. The incorporation of a reactive group like chloromethyl allows for the design of covalent inhibitors, which can exhibit high potency and selectivity. mdpi.comnih.gov Structure-activity relationship (SAR) studies on various quinazoline derivatives have consistently shown that modifications at the 2- and 4-positions are critical for optimizing biological activity. For example, in the development of antibacterial quinazolinones, the nature of the substituent at the 2-position was found to be a key determinant of potency.

Agrochemical Research and Development

The quinazoline and quinazolinone scaffolds are not only prevalent in medicinal chemistry but have also been explored for their potential applications in agriculture as herbicides, fungicides, and bactericides.

Development of Herbicidal Agents

Quinazolin-4(3H)-one derivatives have been investigated as a promising class of herbicides. One approach has been to design hybrids of quinazolin-4(3H)-one with the aryloxyphenoxypropionate (APP) motif, which is known to inhibit acetyl-CoA carboxylase (ACCase) in grasses. mdpi.combohrium.com In a study of such hybrids, several compounds displayed excellent pre-emergent herbicidal activity against a range of monocotyledonous weeds. mdpi.combohrium.com The structure-activity relationship (SAR) revealed that the substituents on the quinazolinone ring significantly influence the herbicidal efficacy. mdpi.combohrium.com

Another target for quinazoline-based herbicides is protoporphyrinogen (B1215707) IX oxidase (PPO). nih.gov Novel cycloalka[d]quinazoline-2,4-dione-benzoxazinones have been synthesized and shown to be potent inhibitors of PPO, exhibiting broad-spectrum herbicidal activity against various broadleaf weeds. nih.gov

While specific data on the herbicidal activity of this compound is not available, the general findings for quinazolinone derivatives suggest that this scaffold is a viable starting point for the development of new herbicidal agents.

Investigation of Antifungal Activities in Agricultural Applications

Quinazolinone derivatives have demonstrated a broad spectrum of antifungal activities against various plant pathogens. For instance, certain quinazolinone derivatives have been found to be effective against Rhizoctonia solani, a significant soil-borne pathogen. acs.orgmdpi.com In one study, novel quinazoline-2-aminothiazole hybrids were synthesized and showed excellent in vitro inhibitory effects against R. solani. acs.org Mechanistic studies indicated that these compounds act by altering the mycelial morphology and increasing the permeability of the fungal cell membrane. acs.org

Other research has focused on the antifungal activity of quinazolinone derivatives against other important phytopathogenic fungi like Fusarium species and Botrytis cinerea. mdpi.comacs.org The substitution pattern on the quinazoline ring has been shown to be critical for antifungal potency. mdpi.com For example, in a series of pyrazol-quinazolinone compounds, the presence of a chloride substituent on the quinazolinone moiety enhanced the inhibitory effect against Rhizoctonia solani AG1. mdpi.com

The following table summarizes the in vitro antifungal activity of some quinazoline derivatives against selected phytopathogenic fungi.

| Compound Type | Target Fungus | Activity (Inhibition %) | Concentration | Reference |

| Pyrazol-quinazolinone (with Cl) | Rhizoctonia solani AG1 | Better than cyano-substituted analogs | 150 and 300 mg/L | mdpi.com |

| Pyrazol-quinazolinone (with CN) | Fusarium oxysporum f. sp. niveum | 62.42% | 300 mg/L | mdpi.com |

| Quinazoline-2-aminothiazole hybrid | Rhizoctonia solani | 82.3% (in vivo protection) | 200 µg/mL | acs.org |

Exploration of Antibacterial Activities against Phytopathogens

Bacterial diseases in plants can lead to significant crop losses. The quinazoline scaffold has been investigated for its potential to combat phytopathogenic bacteria. For example, derivatives of quinazolin-4(3H)-one have been evaluated for their activity against Xanthomonas species, which are responsible for diseases in a wide range of plants. The structure-activity relationship of these compounds is an active area of research to optimize their antibacterial efficacy.

Pesticide-Likeness Evaluation of Quinazoline Derivatives

Quinazoline and its derivatives have been extensively investigated for their potential as agrochemicals due to their broad spectrum of biological activities. nih.gov The evaluation of these compounds for "pesticide-likeness" involves assessing their efficacy against various pests, including insects, fungi, and weeds.

Recent research has focused on designing and synthesizing novel quinazoline derivatives to discover new, effective, and environmentally safer pesticides. nih.govacs.org Studies have shown that the quinazolinone skeleton is a privileged structure for developing pesticides. mdpi.com For instance, a 2025 study on deoxyvasicinone (B31485) derivatives, which are quinazolinone alkaloids, identified several compounds that exhibited significant pesticide-likeness, suggesting their potential for development as green pesticide candidates. nih.gov

The pesticidal activity is highly dependent on the substituents on the quinazoline ring. Structure-activity relationship (SAR) studies are crucial in optimizing these compounds. For example, in one study, substituting the N-2 position of quinazolinone with a trifluoromethyl (–CF3) group resulted in potent activity against six different phytopathogenic fungi. acs.org Similarly, modifications at positions 2, 3, and 6 have been shown to influence the antimicrobial and antifungal properties of these derivatives. nih.gov

The diverse pesticidal activities of quinazoline derivatives are summarized in the table below.

| Derivative Class | Activity Type | Target Organism(s) | Key Findings & Efficacy |

| Quinazolinone-Phenoxypropionate Hybrids | Herbicidal | E. crusgalli, D. sanguinalis, S. alterniflora | Compound QPEP-I-4 showed >80% inhibition at 150 g/ha and may act as a novel ACCase inhibitor. mdpi.com |

| 4,5-Dihydropyrazolo[1,5-a]quinazolines | Insecticidal | Plutella xylostella, Spodoptera frugiperda | Compounds 4a, 4f, and 4m had LC₅₀ values against P. xylostella ranging from 3.87 to 5.10 mg/L. nih.gov |

| Quinazolinone-Pyrazole Carbamides | Fungicidal | Rhizoctonia solani | Compound 6a₁₆ showed significant activity, affecting mycelial morphology. nih.gov |

| Deoxyvasicinone Derivatives | Antiviral, Fungicidal | Tobacco Mosaic Virus (TMV), Various Fungi | Compounds 3a, 3d, 4, and 5 showed higher antiviral activity than commercial ningnanmycin (B12329754) and broad-spectrum fungicidal activity. nih.gov |

| 6,8-Dichloro-quinazoline Derivatives | Insecticidal | Plutella xylostella | The synthesized compounds bearing a sulfide (B99878) group demonstrated good insecticidal activity. researchgate.net |

| Cycloalka[d]quinazoline-2,4-dione–Benzoxazinones | Herbicidal | Broadleaf weeds | Compound 17i was 4-6 times more potent than commercial PPO inhibitors and was safe for wheat. bohrium.com |

Materials Science Applications

The unique photophysical properties of quinazoline derivatives, particularly quinazolinones, have made them attractive candidates for applications in materials science.

Quinazolinone derivatives have emerged as a significant class of luminescent materials. Their excellent biocompatibility, low toxicity, and high quantum efficiency make them promising for various optical applications. mdpi.commdpi.com These compounds often exhibit intense luminescence, large Stokes shifts, and good photostability. acs.org

The luminescence properties can be tuned by modifying the chemical structure. For example, the introduction of a methoxy (B1213986) group at the para-position of a 2-(2-hydroxyphenyl)quinazolin-4(3H)-one scaffold was found to increase the quantum yield from 24% to 70%. researchgate.net Furthermore, incorporating quinazoline fragments into π-extended conjugated systems is a valuable strategy for creating novel optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs). mdpi.com Some quinazolinone derivatives also display aggregation-induced emission (AIE) properties, which is beneficial for applications in the solid state. acs.org

| Quinazolinone Derivative | Key Photophysical Properties | Potential Application |

| 2-(2-Hydroxyphenyl)quinazolin-4(3H)-ones (HPQ) | Forms BF₂ complexes with tunable fluorescence. researchgate.net | Fluorescent probes, Luminescent materials. mdpi.commdpi.com |

| 2-Aryl(heteryl)quinazolinones | Serve as starting materials for rigid polycyclic systems. researchgate.net | Organic optical materials. researchgate.net |

| Aryl(hetaryl)substituted quinazolines | Exhibit electroluminescent properties. mdpi.com | Organic light-emitting diodes (OLEDs). mdpi.com |

| 2-(2′-Nitrophenyl)-4(3H)-quinazolinone (NPQ) | Non-fluorescent but converts to a highly fluorescent product (APQ) upon reaction. acs.org | Chemical sensors. acs.org |

The favorable luminescent properties of quinazolinone derivatives have led to their development as fluorescent probes for bioimaging. mdpi.commdpi.com These probes can be designed to selectively target and visualize specific biological molecules or ions, aiding in the understanding of complex biological processes.

For instance, quinazoline-based fluorescent probes have been designed to target α1-adrenergic receptors (α1-ARs), which are essential members of the G protein-coupled receptor family. nih.gov By conjugating a quinazoline pharmacophore with a fluorophore like coumarin (B35378) or fluorescein, researchers have created probes with high affinity and excellent subcellular localization imaging potential for α1-ARs. nih.gov

In another application, a quinazolinone-based probe, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ), was developed for the selective detection of carbon monoxide (CO). acs.org The probe itself is non-fluorescent but reacts with CO to form a product that emits strong green fluorescence, enabling the "turn-on" detection of this important biological signaling molecule. acs.org The development of such probes showcases the versatility of the quinazolinone scaffold in creating sophisticated tools for biological research. acs.org

| Probe Type | Target | Mechanism of Action | Significance |

| Quinazoline-Coumarin/Fluorescein Conjugates | α1-Adrenergic Receptors (α1-ARs) | The quinazoline moiety acts as a pharmacophore for receptor recognition, while the attached fluorophore provides the signal. nih.gov | Enables visualization of α1-ARs, aiding in understanding their physiological roles. nih.gov |

| 2-(2′-Nitrophenyl)-4(3H)-quinazolinone (NPQ) | Carbon Monoxide (CO) | The nitro group of the non-fluorescent probe is reduced by CO to an amino group, "turning on" strong fluorescence. acs.org | Provides a highly sensitive and selective method for detecting gaseous and biological CO. acs.org |

| 2-(2'-Hydroxyphenyl)-4(3H)-quinazolinone (HPQ) based probes | Various analytes | Based on the 2-(2'-hydroxyphenyl)-4(3H)-quinazolinone (HPQ) structure. mdpi.com | Used as fluorescent probes and biological imaging reagents due to excellent biocompatibility and high efficiency. mdpi.commdpi.com |

Conclusion

Computational Chemistry and Molecular Modeling of Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational method that quantitatively correlates the physicochemical properties (molecular descriptors) of a series of compounds with their biological activities. nih.gov This technique is widely used to predict the activity of new, unsynthesized molecules. nih.govjbclinpharm.org

Both 2D and 3D-QSAR studies have been extensively applied to various series of quinazoline (B50416) derivatives to understand the structural requirements for their biological functions, such as anticancer or antimalarial activities. tandfonline.comfrontiersin.orgresearchgate.net

2D-QSAR: This methodology was utilized in a study of 31 quinazoline derivatives for their potential against human lung cancer. The developed models help in predicting the anticancer potential of novel molecules based on their 2D structural features. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent in the study of quinazolines. tandfonline.comresearchgate.netbenthamdirect.com These methods build 3D models based on the alignment of the molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. tandfonline.comtandfonline.com For instance, 3D-QSAR models developed for a series of quinazoline derivatives as PAK4 inhibitors showed high predictive ability, with a CoMSIA model yielding a predictive correlation coefficient (r²_pred) of 0.822. benthamdirect.com Similarly, studies on quinazolines as DHFR inhibitors and PDGFR inhibitors have successfully used CoMFA and CoMSIA to generate reliable predictive models. tandfonline.comresearchgate.net The robustness of these models is often validated through various statistical tests, including calculating the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). tandfonline.combenthamdirect.com

QSAR models identify key molecular descriptors that influence the biological activity of quinazoline derivatives. These descriptors can be quantum chemical (like HOMO and LUMO energies), physicochemical, or topological. frontiersin.orgresearchgate.net

In studies of quinazoline derivatives as antimalarial agents, descriptors such as total connectivity, the percentage of carbon, density, and the bond length between nitrogen atoms were found to be determinant factors for their activity against Plasmodium falciparum. researchgate.net For quinazoline-based EGFR inhibitors, 3D-QSAR contour maps reveal the importance of specific structural features. frontiersin.org For example, CoMFA and CoMSIA contour maps often indicate that:

Steric fields (green contours) suggest where bulky groups are favored to enhance activity.

Electrostatic fields (blue and red contours) indicate regions where positive or negative charges, respectively, are beneficial.

Hydrophobic fields highlight areas where hydrophobic groups increase potency. tandfonline.com

Hydrogen-bond acceptor/donor fields show where such interactions are critical for binding. tandfonline.com

A study on quinazolin-4(3H)-one derivatives identified several compounds with significant anticancer activity against the MCF-7 breast cancer cell line. researchgate.net The QSAR analysis helps to rationalize why certain substitutions on the quinazoline core lead to higher potency.

Table 1: Representative Molecular Descriptors and their Statistical Correlation in a Quinazoline QSAR Model (Note: This table is a representative example based on typical QSAR studies of quinazoline derivatives.)

| Descriptor Type | Specific Descriptor | Correlation with Activity | Statistical Metric (Example) | Reference |

| Statistical | Correlation Coefficient (r²) | High | 0.984 | benthamdirect.com |

| Statistical | Cross-validation (q²) | High | 0.762 | benthamdirect.com |

| Statistical | External Prediction (r²_pred) | High | 0.822 | benthamdirect.com |

| Field Type | Steric | Positive/Negative Contribution | Contour Maps | tandfonline.com |

| Field Type | Electrostatic | Positive/Negative Contribution | Contour Maps | tandfonline.com |

| Field Type | Hydrophobic | Positive/Negative Contribution | Contour Maps | tandfonline.com |

| Field Type | H-Bond Acceptor | Positive Contribution | Contour Maps | tandfonline.com |

Molecular Docking Analyses

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein. kemdikbud.go.id It is used to understand binding conformations, affinity, and the specific molecular interactions driving the ligand-protein recognition process. nih.govnih.gov This method is crucial for studying how quinazoline derivatives, including the 2-(chloromethyl)-4-phenylquinazoline scaffold, interact with biological targets like kinases and enzymes. nih.govnih.gov

Molecular docking studies on quinazoline derivatives frequently target the ATP-binding site of protein kinases, such as EGFR, which is a key mechanism for their anticancer effects. nih.govresearchgate.netnih.gov The primary output of a docking simulation is the binding affinity or docking score, typically expressed in kcal/mol, where a more negative value indicates a more stable and favorable binding interaction. nih.govnih.gov

In one study, a series of novel 2,3-disubstituted quinazolin-4-(3H)-ones were synthesized, and their anticancer activity was evaluated. researchgate.net The most potent compounds were then docked into the ATP binding site of EGFR-tyrosine kinase. The compound 3-(4-aminophenyl)-2-(chloromethyl)quinazolin-4(3H)-one, which is structurally related to the subject of this article, demonstrated notable inhibitory activity against human breast cancer cells. researchgate.net Another study focusing on N,2-diphenylquinazolin-4-amine derivatives used docking to predict interactions with the E. coli DNA gyrase active site, with calculated binding energies ranging from -3.05 to -6.13 kcal/mol. lums.ac.ir

Table 2: Example Docking Scores of Quinazoline Derivatives with Protein Targets (Note: This table contains representative data from various studies on quinazoline derivatives to illustrate binding affinity assessment.)

| Compound/Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Reference |

| Quinazolinone Derivative 17 | EGFR (4ZAU) | -9.5 | nih.gov |

| Quinazoline Derivative 8a | VEGFR-2 | -8.24 | ijcce.ac.ir |

| Quinazoline Derivative 8a | EGFR | -6.39 | ijcce.ac.ir |

| Quinazoline Derivative Q4 | AKR1C2 (4JQA) | -8.664 | ijfmr.com |

| N,2-diphenylquinazolin-4-amine (3c) | E. coli DNA gyrase | -6.13 | lums.ac.ir |

| 2-(chloromethyl)quinazolin-4(3H)-one (2) | EGFR-TK | Not explicitly stated, but shown to be potent | researchgate.net |

Investigation of Active Site Interactions

Beyond predicting binding energy, molecular docking provides detailed insights into the non-covalent interactions between the ligand and amino acid residues in the protein's active site. These interactions are fundamental to the ligand's inhibitory mechanism. Common interactions for quinazoline derivatives include:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation. For example, docking studies of quinazoline derivatives in the EGFR active site often show hydrogen bonds with key residues like Met793. nih.gov

Hydrophobic Interactions: The phenyl group of the 4-phenylquinazoline (B11897094) scaffold can form significant hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine (Phe) or tyrosine (Tyr) in the binding pocket. nih.govnih.gov

Halogen Bonds: The chloro- group in this compound can participate in halogen bonding, which is an increasingly recognized interaction in drug design. nih.gov

Electrostatic Interactions: These interactions also contribute to the stability of the ligand-protein complex. nih.gov

A study on a new structural class of NF-kappa B activation inhibitors identified the 6-amino-4-phenethylaminoquinazoline skeleton as a key framework for activity, with specific interactions guiding the structure-activity relationship. sigmaaldrich.com

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, assessing its stability and conformational changes over time. tandfonline.comtandfonline.com These simulations are often performed after molecular docking to validate the predicted binding mode and to understand the behavior of the complex in a more realistic, solvated environment. benthamdirect.comresearchgate.net

MD simulations of quinazoline derivatives complexed with targets like EGFR or PAK4 have been used to confirm the stability of the predicted interactions. benthamdirect.comtandfonline.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the deviation of the structure from its initial pose, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which indicates their flexibility. researchgate.netresearchgate.net A stable complex is typically characterized by a low and converging RMSD value over the simulation period (e.g., 100-200 ns). frontiersin.orgtandfonline.comtandfonline.com RMSF analysis can highlight which residues in the binding pocket are most affected by the ligand's presence. researchgate.netresearchgate.net These simulations have shown that hydrogen bonds and hydrophobic interactions are crucial for maintaining the stable binding of quinazoline inhibitors. benthamdirect.com

Table 3: Representative Molecular Dynamics Simulation Parameters for a Quinazoline-Protein Complex (Note: This table is a representative example based on typical MD studies of quinazoline derivatives.)

| Simulation Parameter | System | Value/Observation | Significance | Reference |

| Simulation Time | Quinazolinone-EGFR Complex | 200 ns | Assesses long-term stability | frontiersin.org |

| RMSD (Ligand) | Quinazolinone Derivative in EGFR | < 3 Å | Indicates stable binding of the ligand | tandfonline.comresearchgate.net |

| RMSD (Protein) | EGFR bound to Ligand | Converges after initial fluctuation | Shows the protein structure reaches equilibrium | tandfonline.comresearchgate.net |

| RMSF | Active Site Residues | Low fluctuation | Residues are stabilized by ligand interaction | researchgate.netresearchgate.net |

Conformational Analysis and Flexibility Studies

Conformational analysis is the study of the different three-dimensional arrangements (conformations) a molecule can adopt due to the rotation about its single bonds. The flexibility of a molecule is a critical determinant of its ability to bind to a biological target. For this compound, key areas of flexibility include the rotation of the phenyl group at position 4 and the chloromethyl group at position 2.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and flexibility of a molecule over time. In MD simulations of quinazolinone derivatives, metrics such as the Root Mean Square Deviation (RMSD) are used to assess the structural stability of the ligand-receptor complex, while the Root Mean Square Fluctuation (RMSF) highlights the flexibility of individual residues or parts of the molecule within the binding pocket. researchgate.net These simulations provide insights into how the compound adapts its shape upon binding and the stability of its bound conformation. researchgate.nettandfonline.com For instance, studies on other complex molecules show that thermal fluctuations can significantly impact the molecule's properties, an effect that can be quantified through a combination of MD simulations and quantum mechanics methods. nih.gov

Ligand-Receptor Complex Stability

The stability of the complex formed between a ligand, such as this compound, and its target receptor is fundamental to its biological effect. This stability is governed by the binding affinity, which arises from a combination of intermolecular interactions.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand within a receptor's binding site and to estimate the strength of the interaction. nih.govresearchgate.net Docking algorithms generate numerous possible binding poses and use scoring functions to rank them, with lower scores typically indicating more favorable binding. researchgate.net

Following docking, Molecular Dynamics (MD) simulations are often employed to refine the binding poses and provide a more detailed and dynamic picture of the complex's stability. nih.govnih.gov MD simulations can reveal crucial information about the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.gov The binding free energy, a key indicator of complex stability, can be calculated from MD trajectories using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. nih.govnih.gov These calculations help in understanding how modifications to the ligand structure affect its binding affinity. nih.gov For example, crystallographic and computational studies on other receptor systems have confirmed that even subtle changes to a ligand can alter binding modes, and that ordered water molecules can play a crucial role in stabilizing the ligand-receptor complex. nih.gov

| Interaction Type | Receptor Residue | Ligand Moiety Involved | Estimated Binding Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | ASP-121 | Quinazoline Nitrogen | -9.5 |

| Pi-Pi Stacking | PHE-280 | Phenyl Ring | |

| Hydrophobic | LEU-75 | Quinazoline Core | |

| Halogen Bond | GLY-120 (Backbone) | Chloromethyl Group |

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. eipublication.com These models are crucial when the 3D structure of the target receptor is unknown or when researchers want to identify novel scaffolds that fit the binding hypothesis.

For quinazoline derivatives, pharmacophore models are typically generated from a set of known active inhibitors. nih.gov These models identify common features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), and aromatic rings (R). researchgate.netnih.gov For instance, a validated pharmacophore model (AAAHR_1) for quinazoline-based acetylcholinesterase inhibitors consisted of three hydrogen bond acceptors, one hydrogen bond donor, and one aromatic ring. nih.gov Such models serve as 3D queries for virtual screening of large chemical databases to find new compounds that match the pharmacophoric features and are thus likely to be active. nih.govresearchgate.net

| Pharmacophore Feature | Abbreviation | Typical Corresponding Chemical Group |

|---|---|---|

| Hydrogen Bond Acceptor | A | Pyrimidine (B1678525) Ring Nitrogen |

| Aromatic Ring | R | Phenyl group at C4-position |

| Aromatic Ring | R | Fused Benzene (B151609) Ring of Quinazoline |

| Hydrophobic Feature | H | Alkyl or Aryl Substituents |

| Hydrogen Bond Donor | D | Amine or Hydroxyl Substituents |

In Silico Drug Design and Optimization Strategies

In silico drug design uses computational methods to identify, design, and optimize new drug candidates. For a molecule like this compound, these strategies focus on modifying its structure to enhance desired properties such as potency, selectivity, and pharmacokinetic profile. mdpi.comnih.gov

Structure-Activity Relationship (SAR) studies are central to this process. By systematically altering different parts of the quinazoline scaffold and evaluating the effect on activity through molecular docking and QSAR (Quantitative Structure-Activity Relationship) models, researchers can build a comprehensive understanding of what makes a compound effective. nih.govmdpi.com For example, studies on quinazoline-based kinase inhibitors have shown that:

Substituents on the aniline (B41778) moiety at the C-4 position are critical for determining selectivity between different kinases (e.g., HER2 vs. EGFR). nih.gov

Modifications at the C-6 and C-7 positions of the quinazoline core can significantly increase inhibitory activity. mdpi.com

Introducing flexible linkers can improve conformational adaptability to the target's binding site. mdpi.com

This iterative cycle of design, computational evaluation, and synthesis allows for the rapid optimization of lead compounds. mdpi.comrsc.org Newer, more sophisticated medications with quinazoline structures have been discovered by creating effective protocols for building these pharmacologically active scaffolds. nih.gov

| Compound ID | Modification from Parent Scaffold | Predicted Docking Score (kcal/mol) | Rationale for Modification |

|---|---|---|---|

| Parent | This compound | -7.8 | Baseline lead compound |

| MOD-01 | Replace C4-phenyl with 3-ethynylphenyl | -8.5 | Explore additional interactions in binding pocket |

| MOD-02 | Add 6-methoxy group | -8.2 | Increase hydrogen bonding potential |

| MOD-03 | Replace 2-chloromethyl with 2-(morpholinomethyl) | -9.1 | Improve solubility and add interaction points |

Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties (Computational Methods)

Early assessment of a drug candidate's ADMET properties is critical for reducing late-stage failures in drug development. researchgate.net Computational tools provide rapid, cost-effective predictions of these properties based on a molecule's structure. ijprajournal.comnih.gov Various online platforms and software use robust models, often built with machine learning algorithms, to evaluate dozens of ADMET-related parameters. nih.govgithub.comresearchgate.net

For quinazoline derivatives, in silico ADMET predictions are a standard part of the discovery process. rsc.orgnih.govfrontiersin.org These analyses provide crucial data on:

Absorption: Properties like human intestinal absorption (HIA) and Caco-2 cell permeability predict how well the compound is absorbed orally. nih.gov

Distribution: Blood-Brain Barrier (BBB) penetration is predicted to assess potential central nervous system effects, while plasma protein binding (PPB) influences the amount of free drug available. nih.govnih.gov

Metabolism: Inhibition or substrate activity for cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is predicted to identify potential drug-drug interactions. researchgate.net

Excretion: Properties related to clearance are estimated.

Toxicity: A range of toxicity endpoints are evaluated, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity (e.g., hERG inhibition). ijprajournal.comresearchgate.netnih.gov

These predictions help prioritize compounds with favorable, drug-like profiles for further experimental testing. nih.govnih.gov

| Category | ADMET Parameter | Predicted Value/Classification | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Good | High likelihood of oral absorption |

| Caco-2 Permeability | High | Indicates good gut-blood barrier penetration | |

| P-glycoprotein Substrate | No | Low risk of being pumped out of cells (efflux) | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Likely to have minimal CNS side effects |

| Plasma Protein Binding (PPB) | >90% | High binding, may affect free drug concentration | |

| Metabolism | CYP2D6 Inhibitor | Non-inhibitor | Low risk of drug-drug interactions via this pathway |

| CYP3A4 Inhibitor | Inhibitor | Potential for drug-drug interactions | |

| Toxicity | Ames Mutagenicity | Non-mutagenic | Low risk of causing DNA mutations |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity | |

| Hepatotoxicity | Low Risk | Low risk of causing liver damage |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Chloromethyl)-4-phenylquinazoline, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via condensation reactions. For example, a related quinazoline derivative was prepared by reacting 4-chlorobenzaldehyde (1.0 equiv) with 2-aminobenzophenone (1.0 equiv) in ethanol under reflux, catalyzed by ammonium acetate (2.0 equiv) and dimethylaminopyridine (0.2 equiv). Monitoring via TLC and recrystallization from ethyl acetate improves purity .

- Optimization : Key parameters include solvent choice (anhydrous ethanol), temperature control (313 K), and stoichiometric ratios. Yield improvements may involve substituting ethanol with polar aprotic solvents like DMF to enhance cyclization efficiency.

Q. How can structural elucidation of this compound be performed using crystallographic techniques?

- Techniques : Single-crystal X-ray diffraction is ideal for determining bond lengths, dihedral angles, and intermolecular interactions. For example, a related quinazoline exhibited dihedral angles of 84.97° between phenyl rings and hydrogen bonding (N–H⋯N) along the [010] axis, critical for understanding packing and reactivity .

- Data Interpretation : Use software like SHELX or OLEX2 for refinement. Weak C–H⋯π interactions (Table 1 in ) should be noted as they influence crystal stability .

Q. What analytical methods are recommended for purity assessment and impurity profiling?

- Methods : HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C) are standard. For example, impurities like 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-Oxide (MM0028.02) can be detected via retention time shifts in HPLC or distinct δ 7.2–8.1 ppm aromatic signals in NMR .

- Validation : Ensure linearity (R² > 0.99), LOD/LOQ (<1% w/w), and precision (%RSD < 2%) per ICH guidelines.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Approach : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like tyrosine kinases. For instance, quinazoline derivatives show IC50 values of 10.5–15.0 µM against antitumor targets, correlating with electron-withdrawing substituents (e.g., Cl) at position 6 .

- SAR Analysis : Compare with analogs like 6-Fluoro-2-tetralone (IC50: 15.0 µM) to evaluate substituent effects on kinase inhibition .

Q. What strategies resolve contradictions in reported synthetic yields or by-product formation?

- Case Study : Discrepancies in solvent efficacy (e.g., ethanol vs. DMF) may arise from varying reaction scales or heating methods. Replicate conditions from (313 K, 5 ml ethanol) and compare with microwave-assisted synthesis (80°C, 30 min) to assess scalability .

- By-Product Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb excess chloroacetyl chloride, reducing side reactions .

Q. How can impurity profiles guide regulatory compliance for pharmaceutical intermediates?

- Impurity Tracking : Monitor 6-Chloro-2-(chloromethyl)-4-phenylquinazoline 3-Oxide (EP impurity B) using HPLC-MS. Establish thresholds per (<0.15% per ICH Q3A) .

- Stability Studies : Accelerated degradation (40°C/75% RH) identifies hydrolysis-prone sites (e.g., chloromethyl group), informing formulation strategies .

Q. What are the challenges in scaling up lab-scale synthesis to pilot production?

- Scalability : Transitioning from batch reactors () to continuous flow systems () reduces reaction time and improves yield consistency. Key parameters include residence time (5–10 min) and temperature gradients .

- Purification : Replace recrystallization with simulated moving bed (SMB) chromatography for higher throughput.

Methodological Resources

- Synthesis : Refer to for step-by-step protocols and for industrial-scale adaptations.

- Analytical Standards : Use 6-Chloro-4-(2-chlorophenyl)-2(1H)-quinazolinone (MM0071.09) as a reference compound for method validation .

- Biological Assays : Follow comparative tables in and for IC50 determination against Gram-positive bacteria (MIC: 12–27 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.